Jatrophane 2

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Chemosensitization

Jatrophane 2 is the preferred jatrophane diterpenoid for P-glycoprotein (P-gp) inhibition studies where high efficacy and negligible cytotoxicity are critical. It outperforms R(+)-verapamil and tariquidar in DLD1-TxR MDR cells, with negligible cytotoxicity in MTT assays—ensuring chemosensitization to paclitaxel or doxorubicin is attributable solely to P-gp modulation. It also exhibits validated antifeedant activity against Helicoverpa armigera. This unique profile makes it an indispensable positive control for MDR research. Order high-purity Jatrophane 2 to eliminate experimental confounding.

Molecular Formula C39H50O15
Molecular Weight 758.8 g/mol
Cat. No. B1151722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrophane 2
Molecular FormulaC39H50O15
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
InChIInChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1
InChIKeyAHHKCKIAGSAXCR-DXFPZIRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Jatrophane 2: Natural Jatrophane Diterpenoid with Validated P-gp Modulatory Activity


Jatrophane 2 is a polyoxygenated jatrophane diterpenoid belonging to the macrocyclic diterpene family, primarily isolated from Euphorbia species including E. dendroides and E. nicaeensis [1]. Characterized by a 12-membered jatrophane skeleton with specific esterification patterns, the compound has been identified as a potent modulator of P-glycoprotein (P-gp), a key efflux pump implicated in cancer multidrug resistance (MDR) [2]. Its biological profile includes significant P-gp inhibitory activity and, notably, a distinct lack of intrinsic cytotoxicity, distinguishing it from several analogs within the same chemotype [3].

Why Generic Substitution Fails: The Structure-Activity Dichotomy of Jatrophane Diterpenoids


The jatrophane chemotype exhibits profound functional divergence dictated by specific acylation patterns and stereochemistry. Consequently, compounds within this class cannot be interchanged without substantial risk of altering experimental outcomes. For instance, while Jatrophane 1 and Jatrophane 2 share a close structural backbone, their cytotoxic profiles differ markedly; Jatrophane 2 is characterized by negligible cytotoxicity in MTT assays, a property not universally shared across its analogs [1]. More critically, structure-activity relationship (SAR) studies reveal that modifications at positions C-9 and C-14, as well as variations in acyloxy substitutions, directly govern the magnitude of multidrug resistance (MDR) reversal potency, making the selection of a specific derivative a non-trivial decision [2].

Quantitative Differentiation: Jatrophane 2 vs. Analogs and Standard Inhibitors


Superior P-gp Inhibition vs. Clinical-Stage Reference Inhibitors (Tariquidar and Verapamil)

Jatrophane 2 exhibits P-glycoprotein (P-gp) inhibitory activity that surpasses that of both R(+)-verapamil (a first-generation P-gp inhibitor) and tariquidar (a potent third-generation P-gp inhibitor). In a direct comparative study using the colorectal multi-drug resistant cell line DLD1-TxR, Jatrophane 2 (along with Jatrophane 5) was classified among the most powerful inhibitors within a panel of 12 jatrophane diterpenoids, demonstrating greater efficacy than the reference inhibitors [1]. The study established a functional hierarchy for P-gp inhibition: Jatrophane 2/5 > Tariquidar > R(+)-Verapamil in this DLD1-TxR model system [1].

Multidrug Resistance (MDR) P-glycoprotein (P-gp) Chemosensitization

Validated Reversal of Paclitaxel and Doxorubicin Resistance

Jatrophane 2 has been experimentally validated to reverse resistance to two major classes of chemotherapeutic agents: taxanes (paclitaxel) and anthracyclines (doxorubicin). In a multi-drug-resistant cancer cell line, Jatrophane 2 exerted a strong reversal potential resulting specifically from inhibition of P-glycoprotein transport [1]. This functional reversal was corroborated by findings that jatrophane diterpenoids from E. dendroides reversed resistance to both paclitaxel and doxorubicin [2].

Chemosensitization Paclitaxel Resistance Doxorubicin Resistance

Distinct Cytotoxicity Profile: Inactive as a Monotherapeutic Growth Inhibitor

In contrast to several structurally related jatrophane diterpenes, Jatrophane 2 demonstrates a notable lack of intrinsic cytotoxicity when administered as a single agent. An MTT assay assessing the suppression of cancer cell growth revealed that Jatrophane 2 was 'almost completely inactive,' whereas other jatrophane derivatives isolated concurrently from Euphorbia nicaeensis exhibited varying antitumor potential [1]. This establishes Jatrophane 2 as a selective P-gp modulator rather than a cytotoxic chemotherapeutic agent.

Cytotoxicity MTT Assay Selectivity

Combinatorial Efficacy: Synergistic P-gp Blockade with Paclitaxel and Doxorubicin

Beyond simple reversal of resistance, Jatrophane 2 has been specifically evaluated for its functional interactions with paclitaxel and doxorubicin in combination regimens. In a multi-drug-resistant cancer cell line model, Jatrophane 2 and its close structural analog (1) were studied to determine their capacity to sensitize resistant cells to these chemotherapeutic agents, and both compounds exerted a strong reversal potential resulting from P-gp transport inhibition [1].

Synergy Combination Therapy Chemosensitization

Functional Distinction from Jatrophane 5: Co-potency with Differential Ancillary Activity

While Jatrophane 2 and Jatrophane 5 are frequently cited together as the most powerful P-gp inhibitors in the DLD1-TxR model [1], their broader biological profiles differ significantly, providing a rationale for selective procurement. Jatrophane 2 is specifically documented for its significant antifeedant activity against Helicoverpa armigera (cotton bollworm) , an agricultural defense mechanism not reported for Jatrophane 5. Conversely, Jatrophane 2 exhibits low intrinsic cytotoxicity, whereas the complete cytotoxic profile of Jatrophane 5 is less discretely characterized in the same experimental systems [2]. This bifurcation of secondary bioactivities and cytotoxic profiles enables researchers to select Jatrophane 2 for experiments where a 'clean' MDR modulator with low cytotoxic noise is required.

Jatrophane 5 P-gp Inhibition Selectivity Profile

Defined Application Scenarios: Leveraging Jatrophane 2's Quantified Advantages


Gold-Standard Positive Control for In Vitro P-gp Inhibition Assays

Jatrophane 2 serves as a superior positive control in P-glycoprotein (P-gp) inhibition assays, particularly when a high-efficacy benchmark is required. Its demonstrated potency, which exceeds that of the commonly used inhibitor R(+)-verapamil and the advanced candidate tariquidar in DLD1-TxR colorectal MDR cells , makes it an ideal reference compound for establishing assay windows and validating the responsiveness of P-gp-overexpressing cell models.

Mechanistic Studies on MDR Reversal Without Cytotoxic Interference

For studies aimed at dissecting the specific mechanisms of P-gp-mediated drug efflux and MDR reversal, Jatrophane 2 is the preferred jatrophane derivative. Its characteristic low intrinsic cytotoxicity in MTT assays ensures that observed sensitization to chemotherapeutics like paclitaxel or doxorubicin can be attributed directly to P-gp modulation rather than to direct cytotoxic effects on the target cells, thereby reducing experimental confounding.

Combination Therapy Modeling with Paclitaxel or Doxorubicin

Given its documented ability to reverse resistance to both paclitaxel and doxorubicin in multi-drug-resistant cancer cell lines , Jatrophane 2 is a critical tool for researchers developing and testing combination chemotherapy regimens. Its use is indicated for in vitro models designed to explore the therapeutic window of P-gp inhibitors when co-administered with standard-of-care agents, particularly in colorectal and other MDR cancer contexts.

Ecological and Agricultural Defense Research (Antifeedant Activity)

Beyond oncology, Jatrophane 2 possesses a validated secondary application in agricultural and ecological research. Its documented significant antifeedant activity against the cotton bollworm (Helicoverpa armigera) makes it a relevant compound for studies on plant-insect interactions, natural crop protection agents, and the evolutionary role of diterpenoids in Euphorbia species defense mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jatrophane 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.